molecular formula C15H21NO3 B5501351 2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

Cat. No. B5501351
M. Wt: 263.33 g/mol
InChI Key: DGZVKKXGNVMJEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step chemical reactions. These can include catalytic hydrogenation, esterification, and the use of specific catalysts such as Pd/C for the reduction processes. The synthesis approach can vary depending on the desired analogs and their respective functional groups (Zhang Qun-feng, 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that they can exhibit different conformations based on their crystallographic studies. For example, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring is planar, and the side chain's orientation allows the amide and aromatic groups to be approximately parallel (B. Tinant et al., 1994).

Chemical Reactions and Properties

Acetamide derivatives can engage in various chemical reactions, such as fluorescence quenching upon interaction with acids, indicating their potential use in sensing applications. For instance, different hydrates and co-crystals of related compounds have been synthesized and studied for their structural and fluorescent properties when interacting with different acids (A. Karmakar & J. Baruah, 2008).

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibition

2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide derivatives have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which plays a significant role in the regulation of insulin signaling and is considered a therapeutic target for type 2 diabetes and obesity. The synthesized derivatives exhibited PTP1B inhibitory activity, correlating well with docking studies and in vivo screening for antidiabetic activity in SLM and STZ models (Saxena et al., 2009).

Anion Coordination in Crystal Engineering

The structural study of amide derivatives, including 2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, has demonstrated their ability to form unique spatial orientations in crystal engineering. These orientations facilitate anion coordination, leading to the formation of channel-like structures and exhibiting tweezer-like geometry, which is crucial for developing novel materials with specific chemical and physical properties (Kalita & Baruah, 2010).

Enzyme Inhibition for Therapeutic Applications

The compound has been utilized in the synthesis of novel acetamide derivatives with potential therapeutic applications. These derivatives have been tested for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing promising results comparable to standard drugs. The presence of specific substituents like bromo, tert-butyl, and nitro groups enhances their biological activity, indicating the compound's utility in developing new pharmaceuticals (Rani et al., 2016).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(14-4-3-9-19-14)16-15(17)10-12-5-7-13(18-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZVKKXGNVMJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide

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